Scientists use 2,4-Dimethylaniline as a model compound to study the relationship between a molecule's structure and its biological activity. By studying how modifications to the 2,4-Dimethylaniline structure affect its properties, researchers can gain insights into the design of new drugs and materials National Institutes of Health, National Center for Biotechnology Information. A structural study of 2,4-dimethylaniline derivatives. [PMC free article: )].
As a byproduct of some pesticides, 2,4-Dimethylaniline can be found in the environment. Researchers use it as a marker compound to track the degradation of these pesticides and assess potential environmental impacts [Sigma-Aldrich. 2,4-Dimethylaniline = 99 95-68-1. ] .
Due to its potential carcinogenicity concerns, 2,4-Dimethylaniline has been investigated in toxicology studies. While the evidence is inconclusive, researchers continue to study its effects on various organisms [Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 2,4-Dimethylaniline (CASRN 95-68-1). ].
2,4-Dimethylaniline, also known as 2,4-xylidine, is an organic compound characterized by the formula CHN. It is classified as a primary arylamine, where the hydrogen atoms at the 2- and 4-positions of the aniline structure are substituted with methyl groups. This compound appears as a clear to yellow liquid and has a melting point of 16 °C and a boiling point of 218 °C . Its density is approximately 0.98 g/mL at 25 °C, and it is slightly soluble in water (5 g/L at 20 °C) but soluble in organic solvents .
2,4-Dimethylaniline is a hazardous compound with the following safety concerns:
Safety precautions when handling 2,4-dimethylaniline include wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator. It should be handled in a well-ventilated area and disposed of according to proper regulations [].
2,4-Dimethylaniline exhibits notable biological activity, including genotoxic and teratogenic effects. It has been identified as a suspected carcinogen and poses risks through ingestion or prolonged exposure . The compound is also recognized for its role as an industrial pollutant and has been found as a degradant of certain pesticides under acidic conditions .
The synthesis of 2,4-dimethylaniline typically involves the nitration of m-xylene followed by hydrogenation. This method allows for the selective introduction of methyl groups at the desired positions on the aniline ring . Other synthetic routes may include various electrophilic substitution reactions that modify existing aromatic compounds to introduce the dimethylamine functionality.
This compound finds applications in several industrial sectors:
Research has shown that 2,4-dimethylaniline interacts with various environmental factors and chemicals. Studies indicate that it can undergo ozonolysis in acidic conditions, leading to significant degradation products. Its interactions with strong oxidizers or acids can generate hazardous byproducts, emphasizing the need for careful handling in industrial applications .
Several compounds share structural similarities with 2,4-dimethylaniline. Here are some notable examples:
Compound Name | Formula | Key Characteristics |
---|---|---|
m-Xylidine | CHN | Similar structure but different substitution pattern. |
p-Xylidine | CHN | Para-substituted variant with distinct properties. |
Aniline | CHN | Base structure without methyl substitutions. |
3,4-Dimethylaniline | CHN | Different methyl substitution pattern affecting reactivity. |
The uniqueness of 2,4-dimethylaniline lies in its specific position of methyl substitutions which influence its reactivity and biological properties compared to other xylidines and aniline derivatives. Its particular structure allows for unique interactions in
Acute Toxic;Irritant;Health Hazard;Environmental Hazard